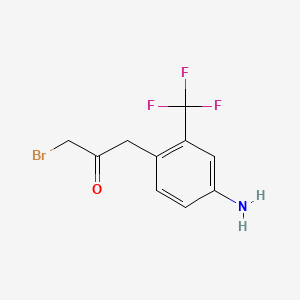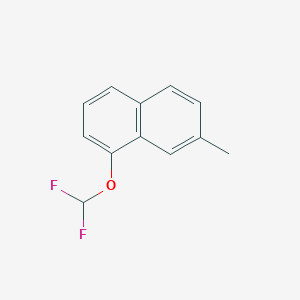
1,3-Difluoro-5-difluoromethoxy-2-(fluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Difluoro-5-difluoromethoxy-2-(fluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5O and a molecular weight of 212.12 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their enhanced stability, lipophilicity, and bioavailability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine-containing nucleophile displaces a leaving group on the aromatic ring . Another approach involves the direct fluorination of an aromatic precursor using reagents such as selectfluor or N-fluorobenzenesulfonimide (NFSI) .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling reactive fluorinating agents . The use of catalysts and solvents that promote selective fluorination is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Difluoro-5-difluoromethoxy-2-(fluoromethyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Bromine (Br2), Nitric acid (HNO3)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Hydrocarbons
Substitution: Brominated or nitrated aromatic compounds
Aplicaciones Científicas De Investigación
1,3-Difluoro-5-difluoromethoxy-2-(fluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique fluorine content.
Medicine: Explored for its potential use in pharmaceuticals due to its enhanced stability and bioavailability.
Mecanismo De Acción
The mechanism of action of 1,3-Difluoro-5-difluoromethoxy-2-(fluoromethyl)benzene involves its interaction with molecular targets through fluorine-mediated effects . The presence of fluorine atoms can enhance the compound’s lipophilicity , allowing it to more easily penetrate biological membranes . Additionally, fluorine atoms can form strong hydrogen bonds with biological targets, increasing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Difluorobenzene
- 1,3-Difluoro-2-(trifluoromethoxy)benzene
- 1,3-Difluoro-5-(trifluoromethoxy)benzene
Uniqueness
1,3-Difluoro-5-difluoromethoxy-2-(fluoromethyl)benzene is unique due to its specific arrangement of fluorine atoms and the presence of a difluoromethoxy group . This unique structure imparts distinct chemical and physical properties, such as increased stability and enhanced reactivity compared to other fluorinated aromatic compounds .
Propiedades
Fórmula molecular |
C8H5F5O |
|---|---|
Peso molecular |
212.12 g/mol |
Nombre IUPAC |
5-(difluoromethoxy)-1,3-difluoro-2-(fluoromethyl)benzene |
InChI |
InChI=1S/C8H5F5O/c9-3-5-6(10)1-4(2-7(5)11)14-8(12)13/h1-2,8H,3H2 |
Clave InChI |
XKBFDKRTFCORCL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)CF)F)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6-amino-5,7-dibromobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14054164.png)




